B1574701 TNO155

TNO155

Cat. No.: B1574701
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TNO155 (Batoprotafib) is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene . With an IC50 of 0.011 µM for wild-type SHP2, it stabilizes the protein in its autoinhibited conformation, effectively blocking its phosphatase activity . By targeting SHP2, a critical node downstream of multiple receptor tyrosine kinases (RTKs), this compound inhibits oncogenic signaling through key pathways such as RAS-MAPK (including ERK and MEK) and JAK-STAT, which are vital for cellular proliferation and survival . Preclinical studies underscore its research value in investigating RTK-dependent cancers, including oral squamous cell carcinoma (OSCC), non-small cell lung cancer (NSCLC), and colorectal cancer . Its efficacy extends to overcoming adaptive resistance to targeted therapies; this compound has been shown to synergize with various agents, such as KRASG12C inhibitors, EGFR inhibitors, CDK4/6 inhibitors (e.g., ribociclib), and mTOR inhibitors (e.g., everolimus) . Furthermore, research indicates that this compound can modulate the tumor microenvironment by inhibiting immune-suppressive signaling, presenting opportunities for combination studies with immunotherapies like anti-PD-1 antibodies . This makes this compound an essential tool compound for probing SHP2 biology and developing novel combination treatment strategies in oncology research. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TNO155;  TNO-155;  TNO 155; 

Origin of Product

United States

Molecular Mechanisms of Tno155 Action

Allosteric Inhibition of SHP2 Phosphatase Activity and Conformation

TNO155 functions as an allosteric inhibitor, binding to a specific tunnel-like pocket on the SHP2 protein, distinct from its active site. onclive.com This binding event locks the SHP2 enzyme in a closed, inactive conformation. In its inactive state, the N-SH2 domain of SHP2 blocks the protein tyrosine phosphatase (PTP) domain, preventing it from accessing and dephosphorylating its substrates. By stabilizing this auto-inhibited state, this compound effectively abrogates the catalytic activity of SHP2. This allosteric mode of inhibition is highly specific for SHP2, minimizing off-target effects.

Disruption of Receptor Tyrosine Kinase (RTK) Signaling Transduction

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs), which are frequently overactive in cancer. nih.gov Upon ligand binding, RTKs become activated and recruit SHP2 to the cell membrane. Activated SHP2 then dephosphorylates specific downstream targets, leading to the activation of pro-oncogenic signaling pathways. This compound, by inhibiting SHP2, effectively uncouples RTKs from their downstream signaling cascades, thereby attenuating their oncogenic signals. nih.gov

Modulation of the RAS/MAPK Pathway (e.g., pERK, pMEK)

The RAS/MAPK (mitogen-activated protein kinase) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. SHP2 is a critical activator of this pathway. By dephosphorylating specific residues on adaptor proteins, SHP2 facilitates the activation of RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and ERK. This compound-mediated inhibition of SHP2 leads to a significant reduction in the phosphorylation levels of key downstream components of this pathway, including MEK (pMEK) and ERK (pERK). nih.gov This dose-dependent suppression of pMEK and pERK effectively halts the pro-proliferative signals transmitted through the RAS/MAPK pathway. nih.gov

Suppression of the JAK/STAT Pathway (e.g., pJAK1, pSTAT1, pSTAT3)

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is another important signaling route involved in cell growth, differentiation, and immune responses. Aberrant activation of this pathway is common in many cancers. Research has demonstrated that this compound can also suppress the JAK/STAT pathway. nih.gov Specifically, treatment with this compound has been shown to cause a downregulation in the phosphorylation of JAK1 (pJAK1), STAT1 (pSTAT1), and STAT3 (pSTAT3). nih.govnih.gov This indicates that SHP2 plays a role in the activation of the JAK/STAT pathway and that its inhibition by this compound can effectively dampen the signals transduced through this cascade.

Influence on Upstream and Downstream Signaling Nodes

The inhibitory action of this compound on SHP2 has broader implications for the cellular signaling network, affecting both upstream feedback mechanisms and downstream effector pathways, including those involved in immune regulation.

Prevention of Feedback Activation by Wild-Type RAS Isoforms (KRAS, HRAS, NRAS)

A significant challenge in targeted cancer therapy is the development of resistance, often driven by feedback activation of signaling pathways. For instance, inhibitors targeting specific mutant forms of RAS, such as KRAS G12C, can lead to a compensatory feedback activation of wild-type RAS isoforms (KRAS, HRAS, and NRAS). nih.govaacrjournals.org this compound has been shown to effectively block this feedback activation. onclive.comaacrjournals.org By inhibiting SHP2, this compound prevents the upstream signaling from RTKs that would otherwise lead to the activation of wild-type RAS, thereby enhancing the efficacy of and overcoming resistance to mutant-specific RAS inhibitors. onclive.comaacrjournals.org

Preclinical Efficacy and Anti Tumor Activity of Tno155

Efficacy in RTK-Driven Cancer Models

Preclinical evaluations, both in vitro and in vivo, have demonstrated that TNO155 selectively and potently inhibits SHP2 phosphatase in various RTK-dependent human cancer models google.com. This inhibition can be monitored by assessing biomarkers within the MAPK signaling pathway, such as decreased levels of phosphorylated ERK1/2 (pERK) and downregulation of dual specificity phosphatase 6 (DUSP6) mRNA transcript google.com.

Research indicates that PTPN11, the gene encoding SHP2, is an essential gene for the survival of oral squamous cell carcinoma (OSCC) cells researchgate.netnih.gov. This compound significantly impacts the survival of OSCC cell lines, demonstrating a dose-dependent suppression of p-ERK and p-MEK researchgate.netnih.gov. Furthermore, this compound has been shown to suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3 researchgate.netnih.gov. A synergistic effect has been observed when this compound is combined with the mTOR inhibitor, everolimus (B549166), in OSCC models nih.gov.

This compound has demonstrated selective and potent SHP2 phosphatase inhibition in preclinical in vitro and in vivo models of esophageal squamous cell carcinoma (ESCC) and head and neck squamous cell carcinoma (HNSCC) google.com. For instance, in KYSE-520 (esophageal squamous cell carcinoma) and DETROIT-562 (pharyngeal squamous cell carcinoma) cancer cell lines, the in vitro pERK IC50 values for this compound were 8 nM and 35 nM, respectively, with antiproliferation IC50s of 100 nM google.com. In an EGFR-dependent DETROIT-562 cancer cell line, orally administered this compound achieved approximately a 95% decrease in DUSP6 mRNA transcript and a 47% tumor regression when dosed twice daily google.com.

This compound has shown efficacy in acquired resistance models of EGFR inhibitors and exhibits combination benefits with EGFR inhibitors in NSCLC aacrjournals.orgnih.govaacrjournals.orgresearchgate.net. This benefit is associated with sustained ERK inhibition aacrjournals.orgnih.govaacrjournals.org. This compound may overcome common resistance mechanisms to EGFR tyrosine kinase inhibitors (TKIs), such as secondary EGFR mutations (e.g., T790M and/or C797S) and bypass activation of alternative RTKs aacrjournals.orgresearchgate.net. In HCC827 cells (EGFR ex19del NSCLC), this compound specifically inhibited the RAS-MAPK pathway downstream of RTK signaling aacrjournals.orgresearchgate.net. In EGFR-mutant NSCLC patient-derived xenograft (PDX) models, the combination of this compound with osimertinib (B560133) led to near complete tumor regression researchgate.net.

Efficacy in RAS/MAPK Pathway-Driven Cancer Models

This compound is an effective agent for blocking both tumor-promoting and immune-suppressive RTK signaling in cancers driven by RTK and MAPK pathways mdpi.comaacrjournals.orgnih.govaacrjournals.orgonclive.com. SHP2 allosteric inhibitors, including this compound, exhibit broad anti-tumor activity in RAS-dependent cancer models jci.org.

Clinical trial data from the phase 1b/2 KontRASt-01 trial (NCT04699188) further support these preclinical findings, showing anti-tumor activity for the combination of this compound and JDQ433 in patients with KRASG12C-mutated solid tumors, including NSCLC cancernetwork.comresearchgate.netonclive.comonclive.comfrontiersin.org. This efficacy was observed irrespective of prior treatment with a KRASG12C inhibitor cancernetwork.comonclive.com. The confirmed objective response rate (ORR) was 33.3% in both KRASG12C inhibitor-naïve and pretreated NSCLC patient subgroups, with disease control rates (DCR) of 83.3% and 66.7%, respectively cancernetwork.comonclive.comonclive.com.

Table 1: Efficacy of this compound + JDQ433 in KRASG12C-Mutated NSCLC (KontRASt-01 Trial) cancernetwork.comonclive.comonclive.com

Patient CohortObjective Response Rate (ORR)Disease Control Rate (DCR)Partial Response (PR)Stable Disease (SD)Complete Response (CR)Progressive Disease (PD)
KRASG12Ci-Naïve (n=12)33.3% (90% CI, 12.3-60.9)83.3% (90% CI, 56.2-97.0)33.3%50.0%--
KRASG12Ci-Pretreated (n=12)33.3% (90% CI, 12.3-60.9)66.7% (90% CI, 39.1-87.7)25.0%33.3%8.3%33.3%

Additionally, this compound in combination with the CDK4/6 inhibitor ribociclib (B560063) demonstrated combination benefit in a large panel of lung and colorectal cancer patient-derived xenografts, including those with KRAS mutations aacrjournals.orgnih.govaacrjournals.org. In neuroblastoma models harboring KRAS-G12C mutations, this compound significantly augmented the anti-tumoral responses elicited by ALK-TKIs such as ceritinib (B560025) or lorlatinib (B560019) aacrjournals.org.

This compound effectively sensitizes BRAF-mutant colorectal cancer to inhibitors of BRAF and MEK aacrjournals.orgaacrjournals.orgresearchgate.netresearchgate.net. It synergizes with BRAF plus MEK inhibitors, such as dabrafenib (B601069) and trametinib (B1684009), by blocking the ERK feedback activation mediated by various RTKs aacrjournals.orgnih.govaacrjournals.orgresearchgate.netresearchgate.net. Strong synergy (synergy score > 2) has been observed in BRAF-mutant colorectal cancer cell lines (HT-29, RKO, and MDST8) when treated with this compound in combination with dabrafenib plus trametinib aacrjournals.orgresearchgate.netresearchgate.net.

In in vivo studies using nude mice bearing HT-29 xenografts, the combination of dabrafenib plus trametinib and this compound resulted in sustained tumor stasis for over 40 days researchgate.net. Furthermore, in BRAF V600E mutant glioma cell lines and patient-derived xenograft (PDX) models, the combination of dabrafenib with this compound exhibited significant and sustained inhibition of tumor growth biorxiv.org. The triple therapy combination of dabrafenib, trametinib, and this compound was more effective at inhibiting cellular proliferation and MAPK pathway activity in Class 3 BRAF mutant cell lines (H508, H1666, HT55, WM3670), correlating with enhanced MAPK pathway inhibition medrxiv.org.

Table 2: Synergy Scores of this compound Combinations in BRAF-Mutant Colorectal Cancer Cell Lines aacrjournals.orgresearchgate.netresearchgate.net

Cell LineCombinationSynergy Score (>2 indicates strong synergy)
HT-29This compound + Dabrafenib + Trametinib> 2
RKOThis compound + Dabrafenib + Trametinib> 2
MDST8This compound + Dabrafenib + Trametinib> 2

Combination Therapeutic Strategies and Synergistic Preclinical Interactions with Tno155

Scientific Rationale for TNO155 Combination Therapies

The scientific rationale for combining this compound with other targeted agents stems from its mechanism of action as an SHP2 inhibitor. SHP2 acts as a critical node in transducing signals from activated receptor tyrosine kinases (RTKs) to downstream pathways, including the RAS/MAPK pathway. aacrjournals.orggoogle.comresearchgate.net In many cancers, RTK signaling is an oncogenic driver, or it can be feedback-activated in response to targeted therapies, such as RTK inhibitors and MAPK inhibitors. aacrjournals.orgresearchgate.net By inhibiting SHP2, this compound can effectively block this feedback activation, thereby preventing resistance and enhancing the efficacy of co-administered drugs. aacrjournals.orggoogle.comresearchgate.net Furthermore, this compound has shown the ability to shift KRASG12C to its inactive GDP-bound state, making it an attractive partner for KRASG12C-specific inhibitors which primarily bind to this inactive state. aacrjournals.org this compound's favorable pharmacokinetic properties and high permeability, with no observed drug-drug interaction or time-dependent inhibition risk, position it as an ideal combination partner. bioworld.com

Combinations with Other Targeted Therapies

Preclinical data have largely influenced the clinical development strategy for this compound, supporting its evaluation in various combinations for the management of both RTK-activated and KRAS/BRAF-mutant cancers. aacrjournals.org

In EGFR-mutant lung cancer models, the combination of this compound with EGFR inhibitors (EGFRi) has demonstrated significant benefit. Studies using cell proliferation assays and immunoblotting have shown that this compound, in combination with the EGFR inhibitor nazartinib (B611988), leads to sustained ERK inhibition and enhanced anti-proliferative effects in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, such as HCC827. aacrjournals.orgresearchgate.netnih.govresearchgate.net This combination also proved efficacious in acquired resistance models of EGFR inhibitors, including those harboring secondary EGFR mutations like T790M and/or C797S, which are common mechanisms of resistance to first- and second-generation EGFR TKIs. aacrjournals.orgresearchgate.net In patient-derived xenograft (PDX) models of EGFR-mutant NSCLC, the combination of this compound and osimertinib (B560133) resulted in reduced tumor volumes compared to single-agent treatments. researchgate.net

Table 1: Preclinical Findings of this compound in Combination with EGFR Inhibitors

Combination PartnerCancer ModelKey FindingsReference
Nazartinib (EGFRi)EGFR-mutant lung cancer cell lines (e.g., HCC827, PC-14, NCI-H1975)Synergistic anti-proliferative effects, sustained ERK inhibition. Efficacy across a wide range of nazartinib concentrations and low this compound concentrations. aacrjournals.orgresearchgate.netnih.govresearchgate.net
Osimertinib (EGFRi)EGFR-mutant NSCLC PDX modelsReduced tumor volumes compared to single agents. researchgate.net
Erlotinib (B232) (EGFRi)PC-9 cells and PC-9 cells overexpressing EGFRT790M/C797SThis compound demonstrated efficacy in acquired resistance models. aacrjournals.orgresearchgate.net

This compound exhibits strong synergy with BRAF and MEK inhibitors in BRAFV600E-mutant colorectal cancer models. The combination of this compound with dabrafenib (B601069) (BRAF inhibitor) and trametinib (B1684009) (MEK inhibitor) effectively blocked ERK feedback activation mediated by various RTKs, which often contributes to intrinsic resistance to MAPK pathway inhibitors. aacrjournals.orgresearchgate.netresearchgate.net In colony formation assays, this triple combination showed strong synergy (synergy score > 2) in BRAF-mutant colorectal cancer cell lines such as HT-29, RKO, and MDST8. aacrjournals.orgresearchgate.net In vivo studies using HT-29 xenografts in nude mice further confirmed that the combination of dabrafenib, trametinib, and this compound significantly reduced tumor growth. researchgate.net

Table 2: Preclinical Findings of this compound in Combination with BRAF and MEK Inhibitors

Combination PartnerCancer ModelKey FindingsReference
Dabrafenib + TrametinibBRAFV600E colorectal cancer cell lines (e.g., HT-29, RKO, MDST8)Strong synergy (synergy score > 2) in anti-proliferative assays. Blocked ERK feedback activation by RTKs. aacrjournals.orgresearchgate.netresearchgate.net
Dabrafenib + TrametinibHT-29 xenografts in nude miceSignificant reduction in tumor growth. researchgate.net

This compound has shown significant potential as a combination partner for KRASG12C-specific inhibitors (KRASG12Ci). These inhibitors, such as sotorasib (B605408) and adagrasib, primarily target KRASG12C in its inactive, GDP-bound state. researchgate.netirbm.comresearchgate.net this compound enhances the efficacy of KRASG12C inhibitors by promoting the shift of KRASG12C to this GDP-bound state, thereby increasing the targetable population for KRASG12Ci. aacrjournals.org Additionally, this compound effectively blocks feedback activation of wild-type KRAS or other RAS isoforms that cannot be targeted by KRASG12Ci. aacrjournals.org Preclinical models, including NSCLC patient-derived xenografts, have demonstrated that the combination of this compound with KRASG12C inhibitors (e.g., JDQ443, Compound 12a) leads to enhanced antitumor efficacy and tumor shrinkage. aacrjournals.orggoogle.comnih.govresearchgate.netnih.govnih.govnih.gov The benefit of combining JDQ443 with this compound was maintained at reduced doses of either agent, indicating mechanistic synergy. nih.gov

Table 3: Preclinical Findings of this compound in Combination with KRASG12C-Specific Inhibitors

Combination PartnerCancer ModelKey FindingsReference
KRASG12C Inhibitors (e.g., Compound 12a, JDQ443, sotorasib, adagrasib)KRASG12C cancer cells (lung and colorectal), NSCLC PDX modelsEnhanced efficacy by blocking feedback activation of wild-type RAS isoforms and promoting GDP-bound KRASG12C. Significant tumor shrinkage. aacrjournals.orggoogle.comnih.govresearchgate.netnih.govnih.govnih.gov

The combination of this compound and CDK4/6 inhibitors, such as ribociclib (B560063), has shown significant preclinical benefit across various cancer types. aacrjournals.orgresearchgate.netbioworld.comnih.govtargetedonc.combiorxiv.orgnih.govguidetoimmunopharmacology.org In a large panel of lung and colorectal cancer patient-derived xenografts, including those with KRAS mutations, this combination demonstrated superior efficacy. aacrjournals.orgresearchgate.netnih.gov Specifically, in malignant peripheral nerve sheath tumors (MPNST) models, this compound combined with ribociclib produced additive anti-proliferative and anti-tumor effects by synergistically inhibiting the cell cycle and inducing apoptosis. targetedonc.combiorxiv.orgguidetoimmunopharmacology.org This combination also attenuated the adaptive response to CDK4/6 inhibitors, leading to deeper and more durable anti-tumor activity in both in vitro and in vivo patient-derived models of MPNST. targetedonc.combiorxiv.orgguidetoimmunopharmacology.org

Table 4: Preclinical Findings of this compound in Combination with CDK4/6 Inhibitors

Combination PartnerCancer ModelKey FindingsReference
Ribociclib (CDK4/6i)Lung and colorectal cancer PDX models (including KRAS-mutant)Demonstrated combination benefit. aacrjournals.orgresearchgate.netnih.gov
Ribociclib (CDK4/6i)NF1-MPNST cell lines and PDX modelsAdditive anti-proliferative and anti-tumor effects. Synergistic inhibition of cell cycle and induction of apoptosis. Attenuated adaptive resistance to CDK4/6i. targetedonc.combiorxiv.orgguidetoimmunopharmacology.org

Preclinical data suggest a synergistic interaction between this compound and mTOR inhibitors. In oral squamous cell carcinoma (OSCC) cell lines, the combination of this compound and everolimus (B549166) (an mTOR inhibitor) was found to be synergistic. researchgate.netresearchgate.netbiorxiv.org This combination significantly lowered the half-maximal inhibitory concentration (IC50) of this compound and demonstrated synergistic effects across various low-dose combinations. biorxiv.org Mechanistically, the combination of this compound and everolimus showed synergistic effects on downstream key effector markers of the mTOR pathway, such as p-S6, while also observing an upregulation of p-AKT in everolimus-treated samples. biorxiv.org These findings highlight a rational combination strategy for overcoming resistance and improving therapeutic outcomes in OSCC. biorxiv.org

Table 5: Preclinical Findings of this compound in Combination with mTOR Inhibitors

Combination PartnerCancer ModelKey FindingsReference
Everolimus (mTORi)Oral Squamous Cell Carcinoma (OSCC) cell linesSynergistic effects, significantly lowered this compound IC50. Synergistic effect on downstream mTOR pathway markers (e.g., p-S6). researchgate.netresearchgate.netbiorxiv.org

Mechanisms of Resistance to Tno155 and Combination Therapies in Preclinical Models

Characterization of Intrinsic and Acquired Resistance Pathways

Intrinsic resistance to TNO155 can stem from pre-existing cellular characteristics, while acquired resistance develops during treatment. A common mechanism driving intrinsic resistance is the EGFR-mediated feedback reactivation of the MAPK pathway, observed in preclinical colorectal cancer models. Tumors initially reliant on mutant KRAS may shift to alternative pathways as they progress, leading to intrinsic resistance. This can involve mechanisms such as epithelial-to-mesenchymal transition (EMT), YAP activation, or KEAP1 mutations. aacrjournals.orgresearchgate.netresearchgate.net

Acquired resistance to this compound and other targeted therapies frequently involves the reactivation of the MAPK signaling pathway. For instance, in EGFR-mutant non-small cell lung cancer (NSCLC), acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) often occurs through the acquisition of gatekeeper mutations in EGFR, such as T790M and C797S, or bypass activation of alternative receptor tyrosine kinases (RTKs) like MET and HER2. aacrjournals.orgresearchgate.net In neuroblastoma, aberrant RAS-MAPK signaling has been identified as an adaptive mechanism of resistance to ALK inhibitors, which can be overcome by this compound in combination. nih.govnih.gov

Role of SHP2/PTPN11 in Mediating Drug Resistance

SHP2, encoded by PTPN11, is a central node in intrinsic and acquired resistance to various targeted cancer drugs. It mediates RAS activation downstream of RTK signaling. aacrjournals.orgbiorxiv.orgnih.gov Inhibition of SHP2 by this compound aims to block tumor-promoting and immune-suppressive RTK signaling. However, resistance can arise through mechanisms that circumvent this inhibition. onclive.comtargetedonc.comaacrjournals.org

Hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) pathway is a significant resistance mechanism to SHP2 inhibitors like this compound. SHP2 inhibition can lead to pathway feedback activation at the RTK level, particularly ERK inhibition, which limits the effectiveness of single-agent SHP2 inhibitors. This compound is efficacious in acquired resistance models of EGFR inhibitors, and its combination with EGFR inhibitors has been shown to lead to sustained ERK inhibition. aacrjournals.orgresearchgate.netresearchgate.net In BRAF-mutant colorectal cancer, this compound synergizes with BRAF and MEK inhibitors by blocking ERK feedback activation by different RTKs. aacrjournals.orgresearchgate.net Similarly, in KRASG12C cancer cells, this compound effectively blocks the feedback activation of wild-type KRAS or other RAS isoforms induced by KRASG12C inhibitors, enhancing efficacy. aacrjournals.orgresearchgate.net

For example, in oral squamous cell carcinoma (OSCC), this compound causes dose-dependent suppression of p-ERK and p-MEK. However, some OSCC cell lines exhibit intrinsic resistance, which may be linked to constitutive activation of the mTOR pathway, rescuing cells from SHP2 inhibition. nih.gov

Activation of pathway feedback loops is a crucial mechanism of resistance to this compound and other targeted therapies. When the MAPK pathway is suppressed, RTK-mediated feedback reactivation can occur, leading to sustained tumor cell survival. aacrjournals.orgresearchgate.netresearchgate.net this compound is designed to prevent this feedback activation. For instance, in BRAFV600E colorectal cancer, the combination of BRAF and MEK inhibitors often faces intrinsic resistance due to EGFR-mediated feedback reactivation of the MAPK pathway. This compound, by inhibiting SHP2, can act as a pan-RTK inhibitor to enhance the efficacy of BRAF and MEK inhibitors by preventing this feedback. aacrjournals.org

In the context of KRASG12C inhibition, this compound is an attractive combination partner as it can shift KRASG12C to its inactive GDP-bound state and prevent pathway feedback activation mediated through wild-type KRAS, HRAS, and NRAS, which are not targeted by KRASG12C inhibitors. aacrjournals.org

Studies have observed an upregulation of phosphorylated SHP2 (p-SHP2) in cell lines that are resistant to this compound, suggesting a positive-feedback mechanism. This phenomenon has also been reported with other SHP2 inhibitors in different cancer cell lines. This upregulation of p-SHP2 in resistant lines indicates altered SHP2 activity or expression as a compensatory mechanism to overcome inhibition. nih.gov

Genetic Alterations Associated with this compound Resistance

Specific genetic alterations can confer or mediate resistance to this compound, often by enabling alternative signaling pathways or modifying drug targets.

EGFR gatekeeper mutations, such as T790M and C797S, are well-known mechanisms of acquired resistance to EGFR TKIs in NSCLC. This compound has shown efficacy in acquired resistance models of EGFR inhibitors and can overcome resistance mediated by these mutations. For example, PC-9 cells overexpressing EGFRT790M/C797S, which are resistant to first-generation EGFR TKI erlotinib (B232) and nazartinib (B611988), showed no significant effect on their sensitivity to this compound. aacrjournals.orgresearchgate.netresearchgate.net This suggests that this compound can bypass these specific EGFR resistance mutations. The combination of this compound with osimertinib (B560133), a third-generation EGFR TKI, has shown enhanced antitumor activity in patient-derived tumor models harboring EGFR mutations, including those with acquired resistance to EGFR TKIs. aacrjournals.org

Table 1: Effect of this compound on Cell Viability in EGFR-Mutant NSCLC Cell Lines with Gatekeeper Mutations aacrjournals.org

Cell Line (EGFR Mutation)DrugIC50 (nM) - PC-9 (EGFRex19del)IC50 (nM) - PC-9 EGFRT790M/C797S
PC-9 (EGFRex19del)Erlotinib4.98> 1000
PC-9 (EGFRex19del)Nazartinib0.85> 1000
PC-9 (EGFRex19del)This compound15601380

Table 2: Key Resistance Mechanisms and Combination Therapies in Preclinical Models

Resistance Mechanism/PathwayAssociated Genetic AlterationsCombination Therapy StrategyPreclinical Model/FindingsSource
EGFR-mediated MAPK feedback reactivation (Intrinsic Resistance)-This compound + BRAF/MEK inhibitorsBRAFV600E colorectal cancer models; this compound blocks ERK feedback activation. aacrjournals.orgresearchgate.net
Acquired Resistance to EGFR TKIsEGFR T790M, C797SThis compound + EGFR inhibitors (e.g., Nazartinib, Osimertinib)PC-9 cells overexpressing EGFRT790M/C797S; Enhanced antitumor activity in patient-derived tumor models. aacrjournals.orgresearchgate.netresearchgate.net
KRAS Inhibition-induced Feedback ReactivationWild-type KRAS, HRAS, NRAS feedbackThis compound + KRASG12C inhibitors (e.g., JDQ443, MRTX849)KRASG12C lung and colorectal cancers; this compound shifts KRASG12C to GDP-bound state and prevents feedback. aacrjournals.orgnih.govresearchgate.netfrontiersin.org
ALK-TKI ResistanceAberrant RAS-MAPK signalingThis compound + ALK-TKIs (e.g., Lorlatinib)ALK-mutant neuroblastoma cells and murine xenografts; Restores ALK-TKI sensitivity. nih.govnih.govaacrjournals.org
mTOR Pathway Activation (Intrinsic Resistance)Upregulation of p-4E-BP1 and p-P70S6KThis compound + mTOR inhibitors (e.g., Everolimus)Oral squamous cell carcinoma (OSCC) cell lines; Synergistic effect, mitigates p-AKT activation feedback. nih.govresearchgate.net
Loss of RB1 function-This compound + CDK4/6 inhibitors (e.g., Ribociclib)Malignant Peripheral Nerve Sheath Tumors (MPNSTs); Enhances tumor-suppressing effects and prolongs response. biorxiv.orgeurekalert.org
KRASG12C AmplificationKRASG12C amplificationThis compound + PI3Kα inhibitors (e.g., Alpelisib)KRASG12C-mutant NSCLC xenografts; Enhanced antiproliferative activity. nih.gov
Wnt/β-catenin/YAP/TAZ signaling pathways-This compound + agents targeting these pathways (potential)MPNST PDX models; Differential expression of resistance-relevant genes. biorxiv.org

Methodological Approaches in Preclinical Tno155 Research

In Vitro Experimental Models

In vitro studies are fundamental for characterizing TNO155's effects at the cellular and molecular levels, providing insights into its direct targets and downstream signaling pathways.

Cell Culture and Proliferation Assays

Cell culture models are extensively used to evaluate the direct anti-proliferative effects of this compound on various cancer cell lines. Cell viability and proliferation are commonly assessed using assays such as the Cell Counting Kit-8 (CCK-8) assay. This compound has demonstrated dose-dependent inhibition of viability in a range of cancer cell lines, including NCI-H3255, HCC827, PC9, KYSE520, NCI-H1975, PC-14, oral squamous cell carcinoma (OSCC) lines, and NF1-Malignant Peripheral Nerve Sheath Tumor (MPNST) cell lines guidetopharmacology.orgnih.govmims.commims.comwikipedia.orgguidetopharmacology.org.

For instance, this compound showed an IC50 of 0.100 µM in a 5-day cell proliferation assay using KYSE520 cells guidetopharmacology.orgnih.govmims.com. In NF1-MPNST cell lines, this compound potently suppressed cell proliferation and growth in 10 different models guidetopharmacology.orgmrc.ac.uk. Colony formation assays are also employed to assess the long-term impact of this compound on cell growth medchemexpress.com. Furthermore, flow cytometry, often utilizing Annexin V and propidium (B1200493) iodide staining, is used to detect and quantify apoptotic cells following this compound treatment, indicating its ability to induce programmed cell death medchemexpress.com. This compound has also been shown to effectively block the proliferation of CD14+ monocytes stimulated by M-CSF amegroups.org.

Table 1: this compound In Vitro Anti-proliferative Activity in Select Cancer Cell Lines

Cell Line (Cancer Type)AssayIC50 (µM)Reference
KYSE520 (Esophageal Squamous Cell Carcinoma)5-day cell proliferation0.100 guidetopharmacology.orgnih.govmims.com
NCI-H3255 (EGFR-mutant NSCLC)Cell viability< 1.5 guidetopharmacology.org
HCC827 (EGFR-mutant NSCLC)Cell viability< 1.5 guidetopharmacology.org
PC9 (EGFR-mutant NSCLC)Cell viability< 1.5 guidetopharmacology.org
KYSE520 (Esophageal Squamous Cell Carcinoma)Antiproliferation0.100 mims.commims.com
DETROIT-562 (Pharyngeal Squamous Cell Carcinoma)Antiproliferation0.470 mims.com
NF1-MPNST cell linesCell viability (CCK-8)Variable (potent suppression) guidetopharmacology.org
CD14+ monocytesProliferation (M-CSF stimulated)Effective blockade amegroups.org

Biochemical Analysis (e.g., Immunoblotting, Immunoprecipitation, Pull-down Assays)

Biochemical techniques are critical for dissecting the molecular mechanisms underlying this compound's effects.

Immunoblotting (Western Blot): This technique is widely used to analyze protein expression levels and, more importantly, the phosphorylation status of key signaling molecules. Studies have consistently shown that this compound treatment leads to a dose-dependent suppression of phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK), central components of the MAPK pathway guidetopharmacology.orgmrc.ac.ukmedchemexpress.comwikipedia.org. In sensitive OSCC lines, this compound also downregulates phosphorylated JAK1 (p-JAK1), phosphorylated STAT1 (p-STAT1), and phosphorylated STAT3 (p-STAT3), indicating its impact on the JAK/STAT pathway medchemexpress.comwikipedia.org.

In neuroblastoma cells, combination treatment of this compound with ALK inhibitors resulted in enhanced inactivation of ALK and the downstream RAS-MAPK pathway, evidenced by decreased levels of phosphorylated ALK (p-ALK), SHP2, and ERK1/2, alongside increased apoptotic activity (cleaved-PARP) wikipedia.org. Furthermore, in NF1-MPNST cells, this compound effectively inhibited SHP2 phosphatase activity, as indicated by reduced p-SHP2, and suppressed ERK signaling and downstream cell cycle pathways in both a dose- and time-dependent manner. Notably, this compound consistently induced retinoblastoma protein 1 (RB1) hypo-phosphorylation across tested cell lines guidetopharmacology.orgmrc.ac.uk.

Immunoprecipitation and Pull-down Assays: These methods are employed to investigate protein-protein interactions. Pull-down assays, in particular, utilize a "bait" protein to capture its interacting partners from cell lysates uni.luuni.lu. For example, active RAS pull-down assays have been used to assess RAS activity and its signaling intermediates in response to this compound treatment guidetopharmacology.org. Advanced single-molecule co-immunoprecipitation techniques can provide real-time, quantitative insights into these dynamic protein interactions harvard.edu.

Gene Modulation Techniques (e.g., siRNA Knockdown, CRISPR Screens)

Genetic modulation techniques are instrumental in identifying gene dependencies and mechanisms of resistance or synergy.

CRISPR/Cas9 Screens: Genome-wide CRISPR/Cas9 screens are a powerful tool to identify genes whose inactivation enhances the efficacy of this compound, either alone or in combination with other drugs. Such screens have been performed on KRASG12C/STK11-mutant non-small cell lung cancer (NSCLC) lines to identify synthetic lethal (SL) genes that augment the efficacy of KRASG12C inhibitors (e.g., adagrasib) in combination with this compound researchgate.netnih.govlarvol.commrc.ac.ukamericanelements.com. These screens have identified potential targets including serine-threonine kinases, tRNA-modifying and proteoglycan synthesis enzymes, and components of the YAP/TAZ/TEAD pathway researchgate.netnih.govlarvol.commrc.ac.uk.

CRISPR/Cas9 screens have also been utilized in OSCC to identify additional dependencies that could inform on resistance mechanisms to PTPN11 inhibition and suggest synergistic drug combinations medchemexpress.com. These studies confirmed PTPN11 as an essential gene in OSCC, demonstrating that its deletion significantly impacts cell survival amegroups.orgwikipedia.org.

siRNA/shRNA Experiments: Small interfering RNA (siRNA) and short hairpin RNA (shRNA) experiments are used to validate findings from CRISPR screens by specifically knocking down gene expression researchgate.netnih.govlarvol.com. Transcriptional response analysis comparing this compound treatment with shPTPN11 (SHP2 knockdown) indicated that this compound generally alters fewer genes, suggesting a more specific inhibitory action compared to complete gene depletion guidetopharmacology.org.

Phosphorylation Profiling and Pathway Analysis

Comprehensive analysis of protein phosphorylation provides a global view of pathway modulation by this compound.

Phosphorylation Pathway Profiling Arrays: These arrays allow for the simultaneous analysis of differential phosphorylation levels of numerous proteins across multiple oncogenic pathways, including MAPK, AKT, JAK/STAT, NF-κB, and TGF-β, in response to this compound treatment medchemexpress.comwikipedia.org. Studies using these arrays have shown that this compound treatment leads to a consistent downregulation of phosphorylated proteins within the MAPK pathway, particularly affecting MEK1 and ERK1/2. A downregulation trend of essential JAK/STAT elements, including p-JAK1 (Tyr1022), p-STAT1 (Ser727), and p-STAT3 (Tyr705), has also been observed, specifically in this compound-sensitive cell lines medchemexpress.com.

Phosphoproteomic Approaches: More advanced phosphoproteomic analyses are employed to identify altered genes and differentially activated MAPK downstream effectors, particularly in models of acquired resistance wikipedia.org.

Pathway Enrichment Analysis: This bioinformatics approach helps identify significantly enriched biological pathways affected by this compound or its combinations. For example, cell cycle signaling has been found to be significantly enriched in studies combining this compound with other agents mrc.ac.uk.

Pharmacodynamic biomarkers, such as the suppression of DUSP6 (dual specificity phosphatase 6), a known marker of MAPK pathway activity downstream of SHP2, are consistently measured to confirm SHP2 inhibition in vitro mims.comepa.gov.

In Vivo Preclinical Models

In vivo preclinical models, particularly murine xenografts, are essential for evaluating this compound's efficacy in a complex biological system, assessing tumor growth inhibition, and confirming its mechanism of action in a living organism.

Murine Xenograft Models

Murine xenograft models, where human cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice, are widely used to assess the anti-tumor activity of this compound. These models allow for the evaluation of this compound's efficacy as a single agent and, more commonly, in combination with other targeted therapies.

Tumor Growth Inhibition: this compound has demonstrated significant tumor growth inhibition in various xenograft models. For instance, in murine ALK-mutant neuroblastoma xenografts, combination treatment with this compound and lorlatinib (B560019) (an ALK-TKI) resulted in reduced or delayed tumor growth and prolonged survival wikipedia.orguni.lu. Patient-derived xenograft (PDX) models have also shown promise for this compound in combination with agents such as anti-PD-1 antibodies, ribociclib (B560063) (a CDK4/6 inhibitor), MRTX-849 (a KRASG12C inhibitor), and dabrafenib (B601069) plus LTT-462 (a RAF inhibitor plus ERK inhibitor) guidetopharmacology.orgfishersci.ca. In a KRASG12C NSCLC PDX preclinical model, this compound combined with KRASG12C inhibitors exhibited synergistic effects, leading to tumor shrinkage wikipedia.org. In NF1-MPNST PDX models, this compound in combination with ribociclib produced additive anti-proliferative and anti-tumor effects mrc.ac.uk. Furthermore, in BRAFV600E colorectal cancer models, this compound synergized with BRAF plus MEK inhibitors, resulting in enhanced tumor growth inhibition in HT-29 xenografts fishersci.ca.

Mechanism of Action Confirmation: In vivo models also serve to confirm the effects on signaling pathways observed in in vitro studies. For instance, lysates from tumors treated with this compound plus lorlatinib showed a potent reduction of MAPK signaling, with negligible p-ERK1/2 levels, consistent with in vitro findings wikipedia.org.

In addition to murine models, larval zebrafish xenografts have been utilized to evaluate drug toxicity and efficacy in vivo. These models have shown reduced growth and invasion of ALK-mutant cells and have accurately predicted efficacy in murine models wikipedia.org.

Table 2: this compound Efficacy in In Vivo Murine Xenograft Models

Cancer Type (Model)Combination Partner(s)Observed EffectReference
ALK-mutant Neuroblastoma (Murine Xenograft)Lorlatinib (ALK-TKI)Reduced/delayed tumor growth, prolonged survival wikipedia.orguni.lu
KRASG12C NSCLC (PDX)KRASG12C InhibitorsSynergistic tumor shrinkage wikipedia.org
NF1-MPNST (PDX)Ribociclib (CDK4/6i)Additive anti-proliferative and anti-tumor effects mrc.ac.uk
BRAFV600E Colorectal Cancer (HT-29 Xenograft)Dabrafenib (BRAFi) + Trametinib (B1684009) (MEKi)Enhanced tumor growth inhibition fishersci.ca
MC38 Colorectal Cancer (Syngeneic Mouse)Anti-PD-1 AntibodyImproved anti-tumor efficacy mims.com

Patient-Derived Xenograft (PDX) Models

Patient-derived xenograft (PDX) models are instrumental in preclinical research for evaluating the in vivo efficacy of novel therapeutic agents like this compound. These models are established by directly implanting patient tumor tissue into immunodeficient mice and maintaining them through serial passaging. guidetopharmacology.org This approach allows for the assessment of drug activity in a more physiologically relevant tumor microenvironment.

Preclinical studies utilizing PDX models have demonstrated the therapeutic potential of this compound, particularly in combination with other targeted therapies. In non-small cell lung cancer (NSCLC) PDX models harboring KRAS G12C mutations, the combination of this compound with KRAS G12C inhibitors resulted in significant tumor shrinkage. mims.com Furthermore, the activity of the KRAS G12C inhibitor JDQ443 was enhanced when combined with this compound in PDX models, with the benefit maintained even at reduced doses of either agent, indicating a mechanistic synergy. guidetopharmacology.orgwikidata.org

This compound has also shown efficacy in other cancer types within PDX settings. In a KYSE-520 mouse xenograft model, this compound effectively reduced tumor growth. wikipedia.org For EGFR-mutant lung cancer PDX models, combining this compound with the EGFR inhibitor nazartinib (B611988) led to a notable combination benefit, accompanied by sustained ERK inhibition. probes-drugs.org In BRAF V600E colorectal cancer models, this compound synergized with BRAF and MEK inhibitors by effectively blocking ERK feedback activation mediated by various receptor tyrosine kinases (RTKs). probes-drugs.org

Moreover, the combination of this compound with the CDK4/6 inhibitor ribociclib demonstrated a significant benefit across a broad spectrum of lung and colorectal cancer PDX models, including those with KRAS mutations. probes-drugs.orgmims.com In neuroblastoma, combining this compound with ALK inhibitors such as ceritinib (B560025) or lorlatinib led to reduced tumor growth and prolonged survival in murine xenograft models. wikipedia.orgguidetopharmacology.orgamegroups.org Six distinct PDX models of NF1-Malignant Peripheral Nerve Sheath Tumors (MPNST) were utilized to evaluate this compound. This compound exhibited potent single-agent activity, and its combination with ribociclib produced additive anti-proliferative and anti-tumor effects, with some models showing a near complete response. wikipedia.org

Table 1: Summary of this compound Efficacy in Patient-Derived Xenograft (PDX) Models

Tumor Type / MutationCombination Therapy (if applicable)Key Preclinical Finding in PDX ModelsReference
KRAS G12C NSCLCKRAS G12C Inhibitors (e.g., JDQ443)Significant tumor shrinkage; enhanced activity and mechanistic synergy. mims.comguidetopharmacology.orgwikidata.org
KYSE-520 (Esophageal Cancer)MonotherapyReduced tumor growth. wikipedia.org
EGFR-mutant Lung CancerNazartinib (EGFR inhibitor)Combination benefit; sustained ERK inhibition. probes-drugs.org
BRAF V600E Colorectal CancerBRAF + MEK InhibitorsSynergistic effect by blocking ERK feedback activation. probes-drugs.org
Lung and Colorectal Cancer (including KRAS-mutant)Ribociclib (CDK4/6 inhibitor)Combination benefit. probes-drugs.orgmims.com
ALK-driven NeuroblastomaCeritinib or Lorlatinib (ALK inhibitors)Reduced tumor growth; prolonged survival. wikipedia.orgguidetopharmacology.orgamegroups.org
NF1-MPNSTRibociclib (CDK4/6 inhibitor)Potent single-agent activity; additive anti-proliferative and anti-tumor effects with combination, including near complete responses. wikipedia.org

Advanced Omics and Molecular Analysis

Advanced omics technologies, including genomics, transcriptomics, and proteomics, are integral to understanding the molecular mechanisms underlying this compound's activity and identifying potential biomarkers of response or resistance.

Whole-Transcriptome RNA Sequencing for Gene Expression Analysis

Whole-transcriptome RNA sequencing (RNA-seq) provides a comprehensive view of gene expression profiles within biological samples, enabling the precise identification of gene fusions, expression levels, and gene expression signatures. nih.govnih.gov This powerful technique offers in-depth insights into both tumor cells and their microenvironment. nih.gov

In the context of this compound research, analysis of tumor whole-transcriptome RNA sequencing data is an ongoing effort in clinical trials. wikipedia.orgmims.comwikipedia.org This ongoing analysis aims to provide further understanding of the molecular changes induced by this compound treatment. In preclinical studies involving NF1-MPNST PDX models, RNA-seq analysis specifically revealed differential expression of multiple putative resistance-relevant genes. These genes were found to be involved in Wnt/β-catenin/YAP/TAZ signaling pathways in models that exhibited partial sensitivity to this compound. wikipedia.org Furthermore, RNA-seq, in conjunction with low-pass whole-genome sequencing, has been employed in xenograft models of KRAS G12C-mutant NSCLC to investigate the genetic mechanisms associated with the loss of response to combined KRAS G12C/SHP2 inhibition. citeab.com

Whole-Genome Sequencing for Genomic Alterations

Whole-genome sequencing (WGS) is a high-throughput method used to identify comprehensive genomic alterations within a sample. This includes single nucleotide variants (SNVs), small insertions/deletions (indels), and structural variations. wikipedia.orgguidetopharmacology.orgwikipedia.org

In neuroblastoma research, WGS has been applied to characterize genomic alterations in specific cell lines. For instance, WGS of Kelly-S and Kelly-LR neuroblastoma samples was performed using an Illumina NovaSeq 16000, achieving sequencing depths of 102X and 132X, respectively. wikipedia.orgguidetopharmacology.org The raw sequencing data (FASTQ files) were aligned using BWA-MEM, and PCR duplicates were marked using Sambamba. Further processing involved indel realignment and base quality recalibration utilizing GATK. Somatic substitution calling was conducted using Mutect2 in a matched tumor-normal pair approach. wikipedia.orgguidetopharmacology.org In studies involving NF1-MPNST PDX models, Whole Exome Sequencing (WES) was employed. For WES data, FastQ files were trimmed using Trimmomatic and aligned against the human reference genome (hg38) via BWA-MEM. Duplicated reads were marked with PICARD MarkDuplicates, and GATK BQSR was applied. To ensure accurate analysis in PDX models, Xenosplit was used to filter out mouse-derived reads, and somatic SNVs and small indels were subsequently detected. wikipedia.org WGS has also been utilized in xenograft models to investigate genetic mechanisms contributing to resistance to combined KRAS G12C/SHP2 inhibition. citeab.com

Unbiased Proteomic Approaches for Protein Expression and Modification

Unbiased proteomic approaches, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with data-independent acquisition (DIA) strategies, are essential for the comprehensive identification and quantification of thousands of proteins, including their post-translational modifications. mims.com These methodologies are critical in preclinical and translational research for elucidating drug mechanisms of action, identifying novel biomarkers, and understanding disease mechanisms. mims.com

In the context of this compound, unbiased proteomic approaches have been instrumental in uncovering mechanisms of resistance to other targeted therapies, particularly ALK inhibitors. For example, studies have revealed that alterations in key signaling pathways such as RAS/MAPK and PI3K/AKT/mTOR contribute to resistance in ALK-driven tumors. wikipedia.orgguidetopharmacology.orgamegroups.org this compound's ability to overcome such resistance mechanisms implies its direct or indirect influence on the expression and modification of proteins within these pathways, which can be further detailed through comprehensive proteomic profiling. wikipedia.orgguidetopharmacology.orgamegroups.org Interdisciplinary chemical proteomics is a field that contributes to the thorough and unbiased characterization of drug candidates like this compound. larvol.com

Table 2: Key Omics and Molecular Analysis Methodologies in this compound Research

Omics ApproachKey Applications in this compound Research ContextSpecific Findings / Methodological DetailsReference
Whole-Transcriptome RNA Sequencing (RNA-seq)Gene expression analysis; identification of resistance mechanisms; understanding tumor microenvironment.Ongoing analysis in clinical trials; revealed differential expression of Wnt/β-catenin/YAP/TAZ pathway genes in NF1-MPNST PDX models. wikipedia.orgmims.comwikipedia.orgnih.govnih.govwikipedia.orgciteab.com
Whole-Genome Sequencing (WGS)Identification of genomic alterations; investigation of resistance mechanisms.Performed on neuroblastoma samples (102X, 132X depth); involved BWA-MEM alignment, PCR duplicate marking, GATK realignment/recalibration; WES used for NF1-MPNST PDX with mouse read filtering. wikipedia.orgguidetopharmacology.orgwikipedia.orgciteab.com
Unbiased Proteomic ApproachesUnderstanding drug mechanisms; identifying protein expression and modification changes; elucidating resistance pathways.Revealed alterations in RAS/MAPK and PI3K/AKT/mTOR signaling in ALK-driven tumor resistance that this compound overcomes. wikipedia.orgguidetopharmacology.orgamegroups.orgmims.comlarvol.com

Future Directions and Translational Perspectives in Preclinical Research for Tno155

Identification of Predictive Biomarkers for Therapeutic Response and Resistance

A crucial aspect of optimizing TNO155 therapy is the identification of biomarkers that can predict which patients are most likely to respond and which may develop resistance. Preclinical studies have begun to shed light on potential molecular indicators.

Downstream signaling molecules have been investigated as pharmacodynamic biomarkers. For instance, the suppression of DUSP6, a marker of MAPK pathway activity downstream of SHP2, has been observed and used to confirm target engagement of this compound. onclive.com

Conversely, mechanisms of resistance are also under investigation. In preclinical models of oral squamous cell carcinoma (OSCC), cell lines resistant to this compound were found to exhibit a significant upregulation of phosphorylated SHP2 (p-SHP2), suggesting a potential positive feedback mechanism that could serve as a biomarker for resistance. nih.gov This upregulation of p-SHP2 upon treatment with a SHP2 inhibitor has also been noted in liver cancer models, indicating a possible common resistance pathway. nih.gov

The genetic context of the tumor, particularly mutations in key oncogenic pathways, is a primary determinant of sensitivity to this compound-based combinations. For example, the efficacy of combining this compound with KRAS G12C inhibitors is predicated on the presence of this specific mutation. aacrjournals.orgnih.govelsevierpure.com Similarly, its use with EGFR or BRAF inhibitors is relevant in cancers driven by mutations in these respective genes. aacrjournals.orgnih.govelsevierpure.com Therefore, the mutational status of genes like KRAS, BRAF, and EGFR are critical predictive biomarkers for selecting appropriate combination therapies involving this compound.

Biomarker TypeBiomarkerIndicationRelevant Cancer Type(s)
Pharmacodynamic DUSP6 SuppressionEvidence of SHP2 inhibition and MAPK pathway modulation onclive.comAdvanced Solid Tumors
Resistance Upregulation of p-SHP2Potential mechanism of resistance to this compound nih.govOral Squamous Cell Carcinoma, Liver Cancer
Predictive (Combination) KRAS G12C MutationSensitivity to this compound + KRAS G12C inhibitor aacrjournals.orgnih.govNon-Small Cell Lung Cancer, Colorectal Cancer
Predictive (Combination) BRAF V600E MutationSensitivity to this compound + BRAF/MEK inhibitors aacrjournals.orgnih.govColorectal Cancer, Melanoma
Predictive (Combination) EGFR MutationSensitivity to this compound + EGFR inhibitor aacrjournals.orgnih.govNon-Small Cell Lung Cancer
Predictive (Combination) ALK MutationSensitivity to this compound + ALK inhibitor aacrjournals.orgnih.govNeuroblastoma

Elucidation of Novel Combination Partners and Multi-Modality Treatment Strategies

A major focus of this compound preclinical research is identifying synergistic combination partners to enhance anti-tumor activity and overcome resistance. nih.govelsevierpure.com SHP2's role as a central node in receptor tyrosine kinase (RTK) signaling makes this compound an ideal candidate for combination with various targeted therapies. nih.govelsevierpure.com

Targeted Therapy Combinations: Preclinical studies have demonstrated the efficacy of this compound in combination with several classes of targeted agents:

KRAS G12C Inhibitors: this compound enhances the efficacy of KRAS G12C inhibitors like adagrasib and MRTX-849. onclive.combioworld.com It works by blocking the feedback activation of wild-type RAS isoforms that can be induced by the KRAS G12C inhibitor, leading to a more sustained inhibition of the MAPK pathway. aacrjournals.orgnih.govelsevierpure.com

EGFR and ALK Inhibitors: In models of EGFR-mutant non-small cell lung cancer (NSCLC) and ALK-mutant neuroblastoma, this compound has been shown to overcome resistance to EGFR inhibitors (like nazartinib) and ALK inhibitors (like lorlatinib (B560019) and ceritinib). aacrjournals.orgaacrjournals.orgnih.gov It prevents the adaptive feedback reactivation of the MAPK pathway, a common mechanism of resistance to these agents. aacrjournals.org

BRAF/MEK Inhibitors: In BRAF V600E-mutant colorectal cancer, which often shows intrinsic resistance to BRAF/MEK inhibitors (like dabrafenib (B601069) and trametinib) due to EGFR-mediated feedback, this compound can block this reactivation and restore sensitivity. aacrjournals.orgnih.govelsevierpure.comresearchgate.net

CDK4/6 Inhibitors: The combination of this compound with the CDK4/6 inhibitor ribociclib (B560063) has shown significant anti-tumor activity in a broad range of patient-derived xenograft (PDX) models, including those with KRAS mutations. aacrjournals.orgnih.govelsevierpure.comeurekalert.org This combination offers an alternative to MEK inhibitors, potentially with a better tolerability profile. aacrjournals.org

mTOR inhibitors: In oral squamous cell carcinoma models, the mTOR inhibitor everolimus (B549166) was shown to be synergistic with this compound, suggesting a strategy to overcome resistance. nih.gov

Immunotherapy Combinations: this compound is also being explored as a partner for immunotherapies. It has shown combination activity with anti-PD-1 antibodies like spartalizumab in preclinical models. aacrjournals.orgnih.govelsevierpure.combioworld.com This is based on the rationale that by inhibiting SHP2, this compound can modulate the tumor microenvironment and enhance anti-tumor immunity, thereby sensitizing tumors to checkpoint blockade.

Combination Partner ClassSpecific Agent(s)RationalePreclinical Model(s)
KRAS G12C Inhibitors Adagrasib, MRTX-849Block feedback activation of wild-type RAS aacrjournals.orgnih.govKRAS G12C Lung and Colorectal Cancer
ALK Inhibitors Lorlatinib, Ceritinib (B560025)Overcome adaptive resistance, synergistically reduce cell growth aacrjournals.orgnih.govALK-mutant Neuroblastoma
BRAF/MEK Inhibitors Dabrafenib, Trametinib (B1684009)Block EGFR-mediated feedback reactivation of MAPK pathway aacrjournals.orgnih.govresearchgate.netBRAF V600E Colorectal Cancer
CDK4/6 Inhibitors RibociclibEnhance efficacy in KRAS-mutant and wild-type cancers aacrjournals.orgnih.goveurekalert.orgLung and Colorectal Cancer PDXs, MPNST
EGFR Inhibitors Nazartinib (B611988)Prevent MAPK pathway reactivation from adaptive RTK activation aacrjournals.orgnih.govEGFR-mutant NSCLC
Immune Checkpoint Inhibitors Spartalizumab (anti-PD-1)Enhance anti-tumor immunity aacrjournals.orgnih.govbioworld.comSolid Tumor Models
mTOR Inhibitors EverolimusOvercome resistance to this compound nih.govOral Squamous Cell Carcinoma

Deeper Understanding of SHP2's Role in the Tumor Microenvironment and Anti-tumor Immunity

SHP2 is not only a critical regulator of cancer cell growth but also plays a multifaceted role in the tumor microenvironment (TME), often promoting immune suppression. nih.govaacrjournals.orgbio-conferences.org this compound and other SHP2 inhibitors are being investigated for their ability to reverse these immunosuppressive effects and stimulate anti-tumor immunity. aacrjournals.orgnih.gov

Inhibition of SHP2 can enhance anti-tumor immunity through both tumor cell-intrinsic and extrinsic mechanisms. nih.gov Intrinsically, SHP2 blockade in cancer cells can augment IFNγ signaling, leading to increased release of chemokines that attract cytotoxic T cells, as well as higher expression of MHC Class I molecules on the cancer cell surface. nih.govaacrjournals.org

Extrinsically, SHP2 inhibition has profound effects on various immune cells within the TME. nih.gov

T-Cells: SHP2 is a crucial component of the PD-1 signaling pathway, which suppresses T-cell activation. nih.govaacrjournals.org By inhibiting SHP2, this compound can potentially disrupt this immunosuppressive signal and enhance T-cell function. nih.gov

Macrophages: SHP2 inhibition can alter the polarization of tumor-associated macrophages (TAMs). Preclinical studies show that it can drive a shift from protumorigenic M2 macrophages to anti-tumor M1 macrophages. nih.govaacrjournals.org This is partly achieved by attenuating signaling from CSF1R, a receptor critical for the maturation and function of immunosuppressive macrophages. aacrjournals.orgnih.govelsevierpure.comaacrjournals.org This reprogramming of the myeloid compartment is a key mechanism by which SHP2 inhibitors enhance anti-tumor immunity. nih.gov

These findings provide a strong rationale for combining this compound with immune checkpoint inhibitors, as targeting SHP2 could make the TME more responsive to immunotherapy. bio-conferences.org

Development of Advanced Preclinical Models for Adaptive Resistance and Sequential Therapies

To better predict clinical outcomes and understand the dynamics of drug resistance, researchers are utilizing increasingly sophisticated preclinical models. The limitations of simple 2D cell cultures have led to the widespread use of more complex systems.

Patient-Derived Xenografts (PDXs): PDX models, where human tumors are transplanted into immunodeficient mice, are heavily used to test this compound combinations. eurekalert.org These models better recapitulate the heterogeneity of human tumors and have been instrumental in demonstrating the synergistic effects of this compound with partners like ribociclib across a large panel of lung and colorectal cancers. aacrjournals.orgnih.govelsevierpure.com

Models of Acquired Resistance: A key challenge in cancer therapy is acquired resistance. Preclinical models are specifically developed to study this phenomenon. For example, neuroblastoma cells made resistant to the ALK inhibitor lorlatinib were used to show that the combination with this compound could resensitize them to treatment. aacrjournals.orgnih.gov Similarly, models of acquired resistance to EGFR inhibitors have been used to validate the efficacy of adding this compound. aacrjournals.org These models are crucial for designing sequential and combination therapies to prevent or overcome resistance.

Syngeneic and Humanized Mouse Models: To study the immuno-modulatory effects of this compound, models with a competent immune system are essential. Syngeneic models, where mouse tumors are implanted in immunocompetent mice of the same genetic background, allow for the study of interactions between the drug, the tumor, and the host immune system. aacrjournals.orgnih.gov Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, provide a platform to study the effects of this compound on human immune components in an in vivo setting. nih.govinsights.bio

The development of these advanced models is critical for investigating adaptive resistance mechanisms, testing sequential treatment strategies, and fully elucidating the immunomodulatory effects of this compound, thereby paving the way for more effective clinical trial designs.

Q & A

Q. What is the molecular mechanism of TNO155 as an allosteric SHP2 inhibitor, and how does its selectivity compare to other phosphatase inhibitors?

this compound binds to the interface of the N-SH2, C-SH2, and PTP domains of SHP2, stabilizing its autoinhibited conformation and preventing RAS/MAPK pathway activation . Its selectivity is demonstrated by an IC50 of 0.011 µM for SHP2, with minimal off-target effects on other phosphatases (e.g., PTP1B) or kinases in biochemical assays . Structural studies (PDB 7JVM) confirm its unique binding mode, distinct from covalent or orthosteric inhibitors .

Q. How is this compound’s efficacy evaluated in preclinical models of RTK-dependent malignancies?

Preclinical studies utilize patient-derived xenograft (PDX) models of neurofibromatosis type 1-related malignant peripheral nerve sheath tumors (NF1-MPNST) and KRASG12C-mutant cancers. Efficacy metrics include tumor volume reduction (e.g., >70% in MIA PaCa-2 xenografts), Ki-67 (proliferation marker) suppression, and ERK pathway inhibition (p-ERK1/2 reduction). Dose-response experiments typically use 40 mg/kg this compound orally twice daily .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) characteristics support this compound’s clinical translation?

this compound exhibits rapid absorption (Tmax ~1.1 hr), dose-proportional exposure, and moderate interpatient variability. PD biomarkers include DUSP6 suppression (MAPK pathway activity) and downregulation of ERK signature genes. In Phase I trials, stable disease (22% of patients) and tumor shrinkage (e.g., 25% in BRAF/NRAS melanoma) were observed at doses up to 70 mg/day .

Advanced Research Questions

Q. How does this compound synergize with KRASG12C inhibitors like adagrasib or JDQ443 in overcoming adaptive resistance?

Preclinical data show that this compound blocks SHP2-mediated feedback reactivation of RTK/MAPK signaling, enhancing KRASG12C inhibitor efficacy. In PDX models, the combination of this compound and JDQ443 achieved 44.2% tumor reduction in KRASG12C duodenal cancer. Mechanistically, this synergy is linked to sustained suppression of p-ERK1/2 and reduced survivin expression .

Q. What molecular mechanisms underlie resistance to this compound monotherapy in NF1-MPNST models?

Resistance correlates with RB1 loss, upregulation of Wnt/β-catenin and NTRK2 pathways, and adaptive RTK/ERK reactivation. RNA-seq of resistant PDX models revealed elevated WNT2B and NTRK2 expression, while sensitive models retained functional RB and p16 loss. Combinatorial CDK4/6 inhibition (e.g., ribociclib) restores RB activity and enhances apoptosis .

Q. How do off-target effects of this compound on autophagy influence its antitumor activity?

this compound indirectly inhibits autophagy by off-target modulation of lysosomal function, evidenced by p62 accumulation and caspase-3 activation. In vivo, combining this compound with chloroquine (autophagy inhibitor) synergistically enhances tumor regression (50% vs. 70% for this compound alone) in KRASG12C xenografts .

Q. What challenges arise in designing clinical trials for this compound-based combination therapies?

Key challenges include:

  • Toxicity management : Dose-limiting cardiotoxicity (10% LVEF reduction) requires frequent monitoring .
  • Scheduling : Intermittent dosing (2 weeks on/1 week off) mitigates toxicity while maintaining target inhibition .
  • Patient stratification : Enrichment for KRASG12C, EGFR-mutant NSCLC, or RTK-dependent tumors improves response rates .

Q. Why was this compound’s Phase II development terminated despite promising early data?

Limited durability of single-agent activity and emerging resistance mechanisms (e.g., RB1 loss) likely contributed to its discontinuation. Preclinical data suggest combinatorial strategies (e.g., with CDK4/6 inhibitors) may overcome these limitations, but clinical validation is pending .

Methodological Insights

  • Experimental Design : Use orthogonal assays (e.g., RNA-seq, phospho-proteomics) to dissect this compound’s on-target vs. off-target effects .
  • Data Contradictions : Discrepancies between in vitro (weak ERK inhibition) and in vivo (strong tumor regression) efficacy highlight the importance of PDX models for capturing tumor microenvironment interactions .
  • Biomarker Validation : DUSP6 suppression and Ki-67 reduction are robust PD markers, while WNT2B/NTRK2 upregulation predicts resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.